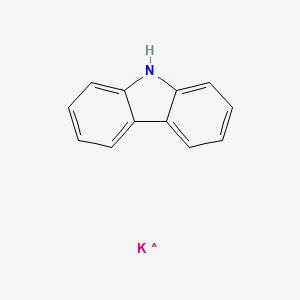
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is a heterocyclic compound that features both oxadiazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with a thiol-containing pyrimidine derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, or anticancer agent due to the biological activities associated with oxadiazole and pyrimidine derivatives.
Agricultural Chemistry: It is evaluated for its potential use as a pesticide or herbicide, given the activity of similar compounds against various agricultural pests.
Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of oxadiazole and pyrimidine rings, which can confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C10H13N5OS |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5OS/c1-3-8-14-9(16-15-8)5-17-10-12-6(2)4-7(11)13-10/h4H,3,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
DEBQEZOUNWLLBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CSC2=NC(=CC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)

![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)



![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)






